1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine
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Overview
Description
1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine is a chemical compound belonging to the class of phenethylamines It is structurally characterized by a phenyl ring substituted with two methoxy groups at the 2 and 5 positions, and an amine group attached to a propan-1-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 2,5-dimethoxybenzaldehyde.
Condensation Reaction: The benzaldehyde undergoes a condensation reaction with nitromethane in the presence of an alkali to form 1-(2,5-dimethoxyphenyl)-2-nitroethanol.
Reduction: The nitro group is then reduced using a boron reductant to yield 1-(2,5-dimethoxyphenyl)-2-aminoethanol.
Final Step: The aminoethanol is further processed to obtain the desired this compound.
Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Boron-based reductants are frequently used.
Substitution: Reagents such as halogens and nitrating agents are used under controlled conditions.
Major Products: The major products formed from these reactions include various substituted phenethylamines, ketones, and carboxylic acids.
Scientific Research Applications
1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine involves its interaction with various molecular targets, including:
Neurotransmitter Receptors: The compound acts as an agonist or antagonist at specific serotonin and dopamine receptors, influencing neurotransmission.
Pathways: It modulates signaling pathways related to mood, cognition, and perception.
Comparison with Similar Compounds
2C-B (4-bromo-2,5-dimethoxyphenethylamine): Similar in structure but contains a bromine atom at the 4 position.
2,5-Dimethoxyamphetamine: Another related compound with similar methoxy substitutions but different pharmacological properties.
Uniqueness: 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine is unique due to its specific substitution pattern and its potential for diverse applications in scientific research. Its structural features allow for targeted interactions with biological systems, making it a valuable compound for further study.
Properties
Molecular Formula |
C12H19NO2 |
---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
1-(2,5-dimethoxyphenyl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C12H19NO2/c1-8(2)12(13)10-7-9(14-3)5-6-11(10)15-4/h5-8,12H,13H2,1-4H3 |
InChI Key |
CPFFRWSVRNWYTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=C(C=CC(=C1)OC)OC)N |
Origin of Product |
United States |
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